molecular formula C5H11N3O B1206143 4-Guanidinobutanal

4-Guanidinobutanal

Cat. No. B1206143
M. Wt: 129.16 g/mol
InChI Key: VCOFTLCIPLEZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-guanidinobutanal is a member of butanals. It is a conjugate base of a 4-guanidiniumylbutanal.

Scientific Research Applications

Inhibitor in Cysteine Proteases

4-Guanidinobutanal, as a part of E-64 (1-(L-trans-epoxysuccinylleucylamino)-4-guanidinobutane), acts as a potent and highly selective irreversible inhibitor of cysteine proteases. The crystal structure of a complex of actinidin and E-64 shows the significant interaction between E-64 and the active site of the enzyme, which may contribute to the positioning of the inhibitor molecule for nucleophilic attack by the active-site thiolate anion (Varughese et al., 1992).

Cardioprotective Agent

4-Guanidinobutanal derivatives, such as leonurine, have shown protective effects against ischemic rat heart. Leonurine significantly decreased levels of lactate dehydrogenase and creatine kinase in plasma and corresponded with decreased infarct size in ischemic rat heart. Its cardioprotective properties are associated with antioxidative and anti-apoptotic effects, making it a potential adjuvant cardioprotective agent (Liu et al., 2010).

Neuromodulator Agmatine Metabolism

Agmatine (1-amino-4-guanidinobutane) plays a vital role as a neuromodulator with anticonvulsant, antineurotoxic, and antidepressant actions in the brain. Agmatine metabolism involves key enzymes such as arginine decarboxylase, diamine oxidase, and agmatinase, which are important for addiction/satiety pathways associated with alcohol misuse. Inhibitors of these enzymes are promising agents for treating addictions (Benítez et al., 2018).

Influenza Virus Inhibitor

4-Guanidinobutanal derivatives like GG167 have demonstrated significant inhibitory effects on influenza A and B viruses. The inhibitor retains its activity even when treatments are delayed and has no effect on the serum antibody response to infection (Ryan et al., 1995).

Antigastritic Action

4-Guanidinobutyric acid (4GBA) has shown inhibitory effects against gastric lesions by inhibiting Helicobacter pylori growth and having an acid-neutralizing capacity. It reduced the size of HCl/EtOH-induced and indomethacin-induced gastric lesions, suggesting its potential use in treating and/or protecting gastritis (Hwang & Jeong, 2012).

properties

Product Name

4-Guanidinobutanal

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

2-(4-oxobutyl)guanidine

InChI

InChI=1S/C5H11N3O/c6-5(7)8-3-1-2-4-9/h4H,1-3H2,(H4,6,7,8)

InChI Key

VCOFTLCIPLEZKE-UHFFFAOYSA-N

Canonical SMILES

C(CC=O)CN=C(N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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